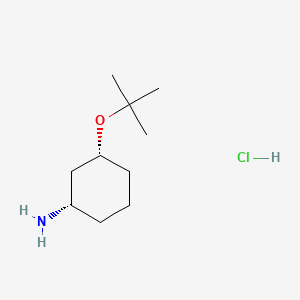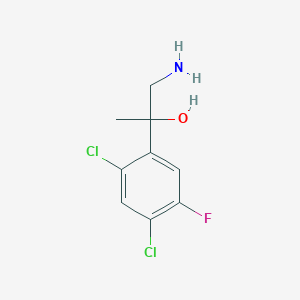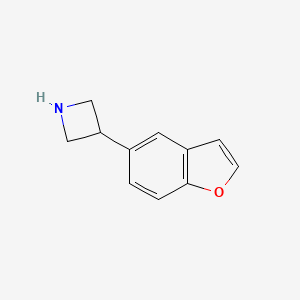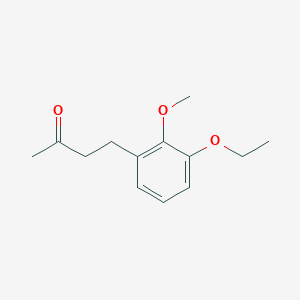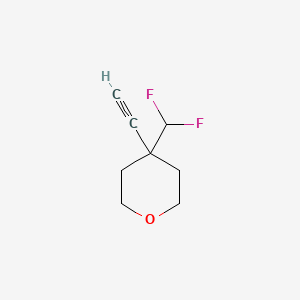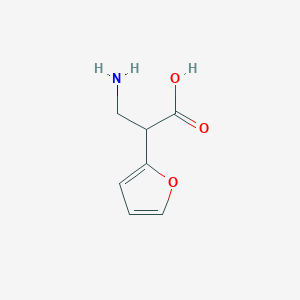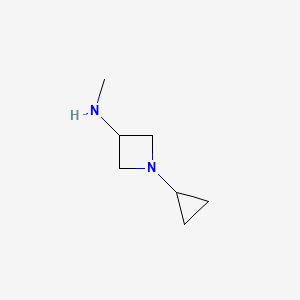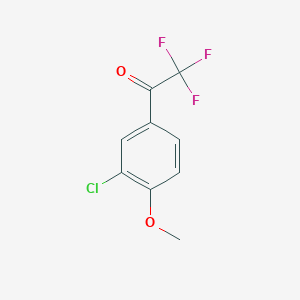
1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2-bromo-5-chlorobenzaldehyde with trifluoroacetaldehyde in the presence of a suitable reducing agent. One common method is the reduction of the intermediate 1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethanone using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with sodium methoxide can replace the bromine atom with a methoxy group.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an acidic medium.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or alcohol solvents.
Substitution: Sodium methoxide (NaOMe) in methanol, or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethanone.
Reduction: 1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethane.
Substitution: 1-(2-Methoxy-5-chlorophenyl)-2,2,2-trifluoroethan-1-ol.
Aplicaciones Científicas De Investigación
1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism by which 1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The presence of bromine and chlorine atoms can also influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol: Similar structure but with the chlorine atom in a different position, which can affect its reactivity and biological activity.
1-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-ol: Substitution of chlorine with fluorine, potentially altering its chemical properties and applications.
1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethanone: The ketone analog, which can undergo different reactions compared to the alcohol.
Uniqueness
1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethan-1-ol is unique due to the combination of bromine, chlorine, and trifluoromethyl groups, which confer distinct chemical properties. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable intermediate in various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H5BrClF3O |
|---|---|
Peso molecular |
289.47 g/mol |
Nombre IUPAC |
1-(2-bromo-5-chlorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5BrClF3O/c9-6-2-1-4(10)3-5(6)7(14)8(11,12)13/h1-3,7,14H |
Clave InChI |
ARBZCUASJIPAGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(C(F)(F)F)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


